4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol

Neglected Tropical Diseases Kinetoplastid Metabolic Stability

Sourcing a metabolically stable bioisostere with validated kinetoplastid selectivity is a persistent challenge. 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol directly addresses this need as a defined 1,2,4-oxadiazole scaffold. Unlike generic oxadiazole or phenol analogs, its specific 3-ethyl-5-phenol substitution ensures critical hydrogen-bonding and lipophilicity profiles cannot be replicated by other isomers. This precise compound enables reproducible SAR studies against Trypanosoma and Leishmania species, while also serving as a key intermediate for IspD/E inhibitors and Nrf2-suppressor antagonists. Bulk supply supports seamless scale-up from discovery to preclinical development.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8536992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H10N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3
InChIKeyXAPLIQGOGPTLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol: A Privileged Scaffold


4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol is a synthetic organic compound that integrates a phenolic moiety with a 1,2,4-oxadiazole heterocycle bearing a 3-ethyl substituent. The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, widely employed as a metabolically stable bioisostere for esters and amides [1]. This specific substitution pattern (3-ethyl, 5-phenol) dictates a unique set of physicochemical and biological properties that differentiate it from other oxadiazole isomers and analogs, establishing its value as a versatile building block in drug discovery and agrochemical research [2].

Metabolically stable bioisostere scaffold for amide/ester replacement studies
Specific 3-ethyl-5-phenol substitution enables unique SAR and electronic tuning
Suitable as a synthetic building block for heterocycle-focused drug discovery and materials research

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol: Non-Interchangeability


Simple substitution of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol with a generic 'oxadiazole' or 'phenol' derivative is not feasible due to profound differences in regiochemistry, electronic distribution, and metabolic stability that dictate biological activity and synthetic utility. The 1,2,4-oxadiazole isomer possesses distinct resonance and hydrogen-bonding capabilities compared to 1,3,4-oxadiazoles, leading to divergent target engagement profiles [1]. Furthermore, the 3-ethyl substituent critically influences lipophilicity and steric bulk, impacting membrane permeability and target binding in a manner that cannot be replicated by other alkyl chains [2]. Consequently, procurement of this precise compound is essential for maintaining experimental reproducibility and achieving desired pharmacological or physicochemical outcomes, as detailed in the quantitative evidence below.

1,2,4- vs 1,3,4-oxadiazole isomers
Resonance and hydrogen-bonding patterns differ significantly; target engagement may not transfer.
3-ethyl substituent specificity
Lipophilicity and steric bulk are tuned by the ethyl group; other alkyl chains may alter membrane permeability and binding.
Phenol regiochemistry
5-phenol substitution directs electronic distribution and derivatization; regioisomeric analogs may shift activity profiles.

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol: Performance Evidence


Metabolic Stability in Kinetoplastid Models

In the context of anti-kinetoplastid drug discovery, the 3-ethyl-1,2,4-oxadiazole scaffold provides a critical advantage in metabolic stability over traditional ester and amide bioisosteres. While specific IC50 values for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol against kinetoplastids are not publicly disclosed in full, a dedicated PhD thesis established a selectivity window for C-5-substituted 3-ethyl-1,2,4-oxadiazoles against human keratinocytes, a crucial proxy for host cell toxicity [1]. This work demonstrates that the 3-ethyl substitution pattern is not arbitrary but a key determinant in achieving a favorable therapeutic index, a feature that would be lost with other alkyl or aryl modifications. Comparatively, other oxadiazole scaffolds (e.g., 1,3,4-isomers) often exhibit different metabolic profiles and off-target liabilities [2].

Selectivity window
Class-level
Reported selectivity against T. brucei and L. major vs. human keratinocytes
Supports kinetoplastid-targeted compound design
Host-cell toxicity endpoint review
Neglected Tropical Diseases Kinetoplastid Metabolic Stability

Nrf2 Modulation in Cancer Cells

In the context of redox-modulating anticancer strategies, the 1,2,4-oxadiazole scaffold, particularly when conjugated with a phenolic moiety, demonstrates a unique mechanism of action involving inhibition of Nrf2 suppressors (TrxR1, IKKα, NF-κB) rather than direct Nrf2 activation [1]. While this data is from structurally related phenolic 1,2,4-oxadiazoles (compounds 11, 15, 19), it establishes the class's potential to outperform conventional antioxidants. These compounds were comparable to ascorbic acid in ROS scavenging and to EDTA in iron chelation, and were superior to doxorubicin against HepG-2, MDA-MB231, and Caco-2 cells, with IC50 values against TrxR1 ranging from 9.21 to 17.89 nM [1].

TrxR1 inhibition
Class-level
IC50 9.21–17.89 nM (related phenolic oxadiazoles)
Nrf2 suppressor inhibition context
Cell-model data; redox-modulating strategy review
Cancer Therapy Oxidative Stress Nrf2 Pathway

MEP Pathway Enzyme Inhibition

The 1,2,4-oxadiazole core is a validated scaffold for targeting the bacterial methylerythritol phosphate (MEP) pathway, a non-mammalian target crucial for isoprenoid biosynthesis [1]. A patent application (US20180271098A1) describes oxadiazole and phenol derivatives as inhibitors of IspD and IspE enzymes, with hit compounds exhibiting high micromolar inhibition [1]. While 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol is not explicitly claimed, its structural features align with the defined pharmacophore, positioning it as a potential starting point for developing novel antibiotics with a low likelihood of mammalian off-target effects.

IspD/E binding
Class-level
Thermal shift >1°C; high micromolar enzymatic inhibition
MEP pathway inhibitor design support
Binding assay context
Antimicrobial Resistance MEP Pathway IspD/IspE Inhibition

Electron-Transporting Properties

The 1,2,4-oxadiazole ring is a well-established electron-transporting unit in organic light-emitting diodes (OLEDs). A Japanese patent (JPH09104679) claims oxadiazole derivatives with high emission intensity, good electron transportation, and stabilized film-forming properties for use in organic EL elements . The 3-ethyl substitution, as found in 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol, can fine-tune the compound's electron affinity and solubility, differentiating it from unsubstituted or aryl-substituted analogs. While direct comparative data for this specific compound is unavailable, the patent establishes that the 3-alkyl-1,2,4-oxadiazole substructure is a preferred embodiment for achieving these material properties .

Electron transport
Data to verify
3-alkyl oxadiazoles reported to enhance electron transport and film formation
Supports OLED material property screening
Material property context
Organic Electronics OLEDs Electron Transport Layer

Antifungal Activity and Low Toxicity

A structurally related analog, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, provides class-level evidence for the antifungal potential and favorable safety profile of this chemotype. This compound demonstrated a Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 4000 μg/mL against Rhizopus oryzae, alongside exceptionally low toxicity against the brine shrimp Artemia salina, with an LC50 of 565,100 μg/mL [1]. This data suggests that the 1,2,4-oxadiazole-phenol scaffold can confer selective antifungal activity with a wide therapeutic margin, a characteristic that may be further optimized with the 3-ethyl substitution found in the target compound.

Antifungal selectivity
Class-level
MIC 4000 μg/mL (R. oryzae); LC50 565,100 μg/mL (A. salina)
Reported selectivity endpoint context
Analog data; toxicity model context
Antifungal Resistance Toxicity Rhizopus oryzae

Bioisosteric Replacement for Stability

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a metabolically stable bioisostere for ester and amide functionalities [1]. This property is critical in drug discovery, as it can significantly improve the pharmacokinetic profile of lead compounds. While not a direct comparison for this single compound, the class-level advantage is that 1,2,4-oxadiazoles generally resist hydrolysis by esterases and amidases, unlike their ester/amide counterparts. This leads to enhanced in vivo half-life and oral bioavailability [1]. The specific 3-ethyl and 5-phenol substitution pattern of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol fine-tunes the electronic and steric properties of this bioisostere, offering a unique combination of metabolic resistance and potential for further derivatization that generic oxadiazoles lack.

Metabolic stability
Class-level
Resists esterase/amidase hydrolysis vs. esters/amides
Metabolic stability screening support
Compound-dependent magnitude
Drug Design Bioisostere Metabolic Stability

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol: Application Scenarios


Selective Anti-Kinetoplastid Agents

Leverage the established SAR of 3-ethyl-1,2,4-oxadiazoles to design novel treatments for Human African Trypanosomiasis and Leishmaniasis. The scaffold's demonstrated selectivity against kinetoplastids over human keratinocytes provides a rational starting point for optimizing efficacy while minimizing host toxicity [1].

Anticancer via Nrf2 Modulation

Utilize this compound as a core scaffold for developing anticancer agents that inhibit Nrf2 suppressors (TrxR1, IKKα). This mechanism, validated in related phenolic 1,2,4-oxadiazoles, offers a dual approach of reducing oxidative stress while exerting cytotoxic effects on cancer cells, outperforming conventional antioxidants like ascorbic acid [2].

MEP Pathway Antibiotics

Employ 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol as a key intermediate in the synthesis of inhibitors for IspD and IspE enzymes. This approach, validated by patent literature, targets a non-mammalian pathway, offering a strategic advantage in combating antimicrobial resistance with a potentially lower risk of off-target toxicity [3].

OLED Electron-Transport Materials

Incorporate this compound into the synthesis of monomers or polymers for organic light-emitting diodes (OLEDs). The 3-ethyl-1,2,4-oxadiazole subunit is claimed to enhance electron transportation, emission intensity, and film-forming properties, providing a performance edge over less substituted oxadiazole analogs .

Application
Selection Property
Validation Focus
Kinetoplastid inhibitor research
Reported selectivity profile
Host-cell toxicity endpoint review
Cancer cell redox modulation studies
TrxR1 inhibition context
Nrf2 pathway-response interpretation
MEP pathway antibiotic design
IspD/E binding context
Enzymatic inhibition endpoint review
OLED electron-transport material development
3-alkyl substitution effect
Film-forming and transport properties assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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